[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
Description
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZINOZGAXDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a chemical compound that has garnered attention for its potential biological activities, particularly its interaction with the cannabinoid-1 receptor (CB1R). This compound is characterized by a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxymethyl functional group. The unique structural features of this compound suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
The primary target of this compound is the cannabinoid-1 receptor (CB1R) . As an antagonist, it inhibits the receptor's activity, which is crucial in the endocannabinoid system that regulates various physiological processes including:
- Pain sensation
- Mood regulation
- Appetite control
- Memory functions
This antagonistic action can lead to significant biochemical changes within the body, influencing various pathways related to these physiological processes.
The compound exhibits notable biochemical properties through its interactions with enzymes and proteins. It binds to specific receptor proteins, modulating their activity via hydrogen bonding and hydrophobic interactions. These interactions can alter cellular signaling pathways, gene expression, and metabolic processes.
Table 1: Key Biochemical Interactions
| Interaction Type | Description |
|---|---|
| Binding | Interacts with CB1R as an antagonist |
| Modulation | Alters enzyme activities affecting metabolic pathways |
| Signaling | Influences gene expression related to cell growth |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has a favorable topological polar surface area (TPSA) over 90 Ų, indicating a low probability of crossing the blood-brain barrier (BBB). This suggests that its effects may be more pronounced in peripheral systems rather than central nervous system (CNS) pathways.
Biological Activity Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against several pathogens.
- Antiviral Properties : The compound is being explored for its efficacy in developing antiviral agents.
Case Study: Antimicrobial Efficacy
In a study evaluating antimicrobial efficacy, this compound was tested against multiple bacterial strains. The results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,4-Dichlorobenzyl alcohol | Alcohol | Antimicrobial |
| 1-(2,4-Dichlorobenzyl)piperazine | Piperazine derivative | Antidepressant |
Future Directions
Further research is warranted to explore the therapeutic applications of this compound. Potential areas include:
- Development of targeted therapies for pain management.
- Investigation into its role in mood disorders.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2,4-dichloro substitution enhances antimalarial potency compared to mono-chloro or fluoro analogues, likely due to increased lipophilicity and target binding .
- Functional Group: Methanol analogues generally exhibit higher selectivity for resistant Plasmodium falciparum strains compared to ketone derivatives (e.g., IC₅₀ for ketones: 1–5 μg/mL; for methanol analogues: 1.03–2.52 μg/mL) .
Functional Group Modifications
Key Observations :
- Methanol vs. Ketone: Methanol derivatives show enhanced hydrogen-bonding capacity, improving interactions with biological targets like acetylcholinesterase or parasitic enzymes .
- Amine Derivatives: Substitution of methanol with an amine group alters pharmacokinetic properties, increasing blood-brain barrier permeability .
Preparation Methods
General Synthesis Strategy
Piperidine Ring Formation : The synthesis often starts with the formation of a piperidine ring. This can be achieved through various methods, such as the aza-Michael reaction or cyclization reactions involving suitable precursors.
Introduction of the 2,4-Dichlorobenzyl Group : Once the piperidine ring is formed, the next step involves introducing the 2,4-dichlorobenzyl group. This can typically be done through alkylation reactions using 2,4-dichlorobenzyl halides (e.g., chloride or bromide) in the presence of a base.
Hydroxymethylation : The final step involves the introduction of a hydroxymethyl group to the piperidine ring. This can be achieved through reactions such as hydroxymethylation using formaldehyde in the presence of a reducing agent.
Specific Reagents and Conditions
Reagents :
- Piperidine precursors (e.g., 4-piperidinecarboxylic acid)
- 2,4-Dichlorobenzyl halides
- Formaldehyde
- Reducing agents (e.g., sodium borohydride)
- Bases (e.g., sodium hydroxide)
-
- Temperature: Varies depending on the specific reaction step (e.g., reflux for alkylation reactions)
- Solvents: Common organic solvents like ethanol, dichloromethane, or toluene
Data Tables
Given the lack of specific data for this compound, we can consider a general table for piperidine synthesis strategies:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Ring Formation | Piperidine precursors, catalysts | Varies (e.g., reflux) | Piperidine derivatives |
| 2. Alkylation | 2,4-Dichlorobenzyl halides, base | Reflux, organic solvent | Alkylated piperidine |
| 3. Hydroxymethylation | Formaldehyde, reducing agent | Mild conditions, aqueous or organic solvent | Hydroxymethylated piperidine |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
